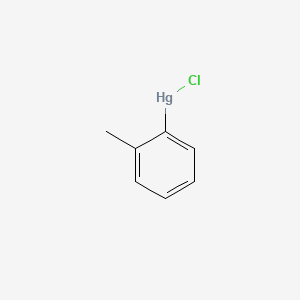

Chloro(2-methylphenyl)mercury

Beschreibung

Eigenschaften

CAS-Nummer |

2777-37-9 |

|---|---|

Molekularformel |

C7H7ClHg |

Molekulargewicht |

327.17 g/mol |

IUPAC-Name |

chloro-(2-methylphenyl)mercury |

InChI |

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1 |

InChI-Schlüssel |

AFCVKFFKAKDREZ-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC=CC=C1[Hg]Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of 2-Methylphenol (o-Cresol)

A critical step in preparing chloro(2-methylphenyl)mercury is obtaining the 4-chloro-2-methylphenyl moiety. This is commonly achieved by chlorinating 2-methylphenol (o-cresol) using sulfuryl chloride (SO2Cl2) at temperatures between 30–40°C. The reaction yields a mixture predominantly containing 4-chloro-o-cresol (~93% w/w) and minor amounts of 6-chloro-o-cresol (~6% w/w). The mixture is then distilled to increase purity, achieving 97–98% w/w of 4-chloro-o-cresol. Sulfur dioxide by-product is recycled by reaction with chlorine to regenerate sulfuryl chloride, enhancing process efficiency.

Selective Chlorination Catalysis

Subsequent chlorination steps to obtain 4-chloro-2-methylphenoxyalkanoic acids (related compounds) demonstrate the importance of catalysts to improve selectivity for the 4-position chlorination over the 6-position. Catalysts with electropositive groups (e.g., dialkyl-substituted amino groups) and electronegative groups (carbonyl, thiocarbonyl) have been shown to increase the ratio of 4-chlorinated to 6-chlorinated products up to 25:1, indicating high selectivity.

Synthesis of Chloro(2-methylphenyl)mercury

While direct literature on chloro(2-methylphenyl)mercury synthesis is sparse, established organomercury synthesis methods apply:

Mercuration of Aromatic Rings: The aromatic ring of 2-methylphenyl derivatives can be mercurated using mercury(II) chloride (HgCl2) in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where mercury coordinates to the aromatic ring, often at the position activated by substituents such as methyl and chloro groups.

Reaction Conditions: Typical conditions involve refluxing the aromatic precursor with HgCl2 in an organic solvent such as acetic acid or dichloromethane. Reaction times vary from several hours to overnight, with temperature control critical to avoid side reactions.

Work-up and Purification: After reaction completion, the mixture is cooled, and the organomercury compound is isolated by filtration or extraction. Purification often involves recrystallization or chromatography.

Example Procedure (Inferred)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-chloro-2-methylphenol + HgCl2 in acetic acid, reflux 4-6 h | Formation of chloro(2-methylphenyl)mercury complex |

| 2 | Cooling and filtration | Isolation of crude organomercury compound |

| 3 | Recrystallization from suitable solvent | Purified chloro(2-methylphenyl)mercury |

Related Synthetic Insights from Analogous Compounds

Research on related chloro-substituted phenyl mercury compounds and phenoxyalkanoic acids provides useful insights:

Chlorination steps using sulfuryl chloride or chlorine gas are critical for introducing chloro substituents with high regioselectivity.

Reaction optimization includes controlling pH, temperature, and catalyst presence to maximize yield and selectivity.

Organomercury compound synthesis benefits from careful control of stoichiometry and reaction environment to minimize mercury waste and improve safety.

Data Table: Summary of Key Preparation Parameters

Research Findings and Analytical Considerations

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been optimized for related methylmercury compounds, involving phenyl derivatization to improve detection sensitivity. These methods can be adapted to monitor chloro(2-methylphenyl)mercury synthesis and purity.

The presence of degradation products during derivatization can affect analytical sensitivity, indicating the need for optimized reaction conditions to minimize side products.

Purification by silica gel chromatography is effective for isolating organomercury compounds from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions: Chloro(2-methylphenyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

Reduction: Reduction reactions can convert chloro(2-methylphenyl)mercury to elemental mercury and other reduced species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Mercury(II) oxide and organic byproducts.

Reduction: Elemental mercury and organic byproducts.

Substitution: Various substituted organomercury compounds.

Wissenschaftliche Forschungsanwendungen

Chloro(2-methylphenyl)mercury has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its antimicrobial properties and potential use in developing new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of chloro(2-methylphenyl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzymatic activities and cellular signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Chloro(4-methylphenyl)mercury (CAS: 5522-68-9)

- Substituent : Methyl group at the para position.

- Molecular Formula : C₇H₇ClHg.

- Key Differences :

Chloro(3-methylphenyl)mercury (CAS: 5955-19-1)

- Substituent : Methyl group at the meta position.

- Molecular Formula : C₇H₇ClHg.

- Key Differences :

Functional Group Effects

Chloro(4-nitrophenyl)mercury (CAS: 20265-00-3)

- Substituent : Nitro group at the para position.

- Molecular Formula: C₆H₄ClHgNO₂.

- Key Differences: The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the mercury center. This enhances reactivity in nucleophilic substitution reactions .

Chloro(2-hydroxyphenyl)mercury (CAS: 90-03-9)

- Substituent : Hydroxyl group at the ortho position.

- Molecular Formula : C₆H₅ClHgO.

- Key Differences :

Steric and Electronic Impact

- This contrasts with para-substituted analogs, which are less hindered .

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) stabilizes the Hg-Cl bond marginally, while nitro or hydroxyl groups (electron-withdrawing) increase Hg’s electrophilicity, promoting reactivity .

Data Table: Comparative Analysis of Arylmercury Chlorides

Q & A

Q. What are the optimal synthesis conditions for Chloro(2-methylphenyl)mercury, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting mercury(II) chloride (HgCl₂) with 2-methylphenol in a polar aprotic solvent (e.g., dichloromethane) under reflux (60–80°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization from ethanol or column chromatography. Yield optimization requires stoichiometric control (1:1 molar ratio) and exclusion of moisture to prevent hydrolysis. Impurities like unreacted HgCl₂ are removed via filtration .

Q. What spectroscopic and analytical techniques are effective for characterizing Chloro(2-methylphenyl)mercury?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3 ppm). ¹⁹⁹Hg NMR reveals chemical shifts near δ -1,000 ppm, typical for arylmercury compounds.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks ([M]⁺ at m/z ~328). Fragmentation patterns distinguish Hg-Cl bonds.

- X-ray Crystallography : Resolves Hg-C bond lengths (~2.05 Å) and Cl-Hg-C angles (~180°).

- Elemental Analysis : Validates C, H, Cl, and Hg percentages (±0.3% error) .

Q. What safety protocols are critical when handling Chloro(2-methylphenyl)mercury?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation.

- Store in amber glass containers under inert gas (N₂/Ar) to prevent light/air degradation.

- Toxicity data from analogous organomercurials (e.g., phenylmercury chloride) indicate acute neurotoxicity (LD₅₀: 25 mg/kg in rats). Spill management requires sulfur powder to bind mercury .

Advanced Research Questions

Q. How does the ortho-methyl substituent influence reactivity compared to para-substituted analogs?

- Methodological Answer : Steric hindrance from the ortho-methyl group reduces nucleophilic substitution rates. Compare kinetics with Chloro(4-methylphenyl)mercury (CAS 5522-68-9) using pseudo-first-order conditions (excess nucleophile, UV-Vis monitoring). Computational modeling (DFT) quantifies steric/electronic effects on transition-state energy .

Q. What are the environmental persistence pathways of Chloro(2-methylphenyl)mercury?

- Methodological Answer :

- Biodegradation : Incubate with Pseudomonas spp. and monitor Hg release via ICP-MS.

- Photodegradation : Expose to UV light (254 nm) and analyze products (e.g., Hg⁰, chlorophenols) via GC-MS.

- Bioaccumulation : Use zebrafish models to measure bioconcentration factors (BCF >500 suggests high persistence) .

Q. How can computational methods predict interactions between Chloro(2-methylphenyl)mercury and biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to glutathione peroxidase (PDB: 2OBA) using AutoDock Vina.

- QSAR Models : Correlate substituent effects (Hammett σ values) with toxicity endpoints (e.g., IC₅₀ in cell assays).

- ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability (LogBB >0.3 indicates neurotoxic risk) .

Notes on Data Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.